
APD597
概要
準備方法
合成経路と反応条件
ADP-597の合成には、カルボン酸基を有するピペリジン環の形成が含まれます。詳細な合成経路と反応条件は、パブリックドメインでは容易に入手できません。
工業生産方法
ADP-597の工業生産方法は明示的に文書化されていません。一般的に、このような化合物の製造には、中間体の調製、精製、および制御された条件下での最終生成物の形成を含む、複数段階の有機合成プロセスが含まれます。
化学反応の分析
a) Piperidine Functionalization
-
Intermediate 43 : Formed via nucleophilic substitution of 4-hydroxy-5-chloro-2-pyridone with tert-butyl piperidine-1-carboxylate under basic conditions ( ).
-
Critical modification : Introduction of the methylsulfonyl group via reaction with 1,2-difluoro-4-(methylsulfonyl)benzene enhances receptor binding ( ).
b) Pyrimidine Coupling
-
Final step : Piperidine intermediate 45 reacts with 5-chloro-2-iodopyrimidine in DMF at 60°C, achieving 85% yield ( ).
-
Role of DIEA : Neutralizes HCl byproduct, facilitating nucleophilic attack on the pyrimidine ring.
Structural Modifications & Activity
This compound’s structure comprises three domains with distinct roles in GPR119 activation ( ):
Notable SAR Findings :
-
Removing the hexamethylsulfonyl group decreases EC<sub>50</sub> by 6× ( ).
-
Substituting T86<sup>3.33</sup> with glycine abolishes agonist activity ( ).
Analytical & Pharmacokinetic Data
Comparative Agonist Analysis
This compound outperforms analogs in solubility and metabolic stability ( ):
Agonist | Solubility (mg/mL) | EC<sub>50</sub> (nM) | Half-Life (h) |
---|---|---|---|
This compound | 10.2 | 46 | 6.5 |
APD668 | 2.1 | 38 | 12.1 |
AR231453 | 0.9 | 29 | 8.3 |
Key advantage : this compound’s hydroxyl metabolites exhibit shorter half-lives, minimizing drug accumulation risks ( ).
Reaction Optimization Challenges
-
Purification : Residual DMF in final steps necessitates extensive washing with EtOAC/NaHCO<sub>3</sub> ( ).
-
Byproducts : O-isomer formation during Step 1 requires gradient chromatography for separation ( ).
This synthesis and functional data validate this compound as a structurally optimized GPR119 agonist with clinical potential in type 2 diabetes management.
科学的研究の応用
APD597 is a GPR119 agonist intended for the treatment of type 2 diabetes . It has good solubility and reduced drug-drug interaction potential .
GPR119 Target and Mechanism of Action
The G protein-coupled receptor 119 (GPR119) is a crucial target in glucose homeostasis, making it an emerging target for treating type 2 diabetes mellitus . this compound binds to the extracellular cavity of the GPR119 ligand binding pocket through the hexamethylsulfonyl group, forming a hydrogen bond interaction with E261 7.35, and is surrounded by Q65 2.64, F7 1.35, L61 2.60, and E261 7.35, R262 7.36 and S156 ECL2 .
When the polar amino acid R262 7.36 was mutated to alanine, the agonist’s activation effect was completely abolished . Moreover, when E261 7.35 was mutated to alanine, the half effective concentration (EC 50) value decreased sixfold, accompanied by nearly a 50% reduction in cAMP accumulation .
Clinical and Preclinical Studies
Phase 1 Program
this compound was evaluated for safety, tolerability, pharmacokinetics, and pharmacodynamics in a Phase 1 program . The program included single and multi-ascending studies in healthy volunteers and subjects with type 2 diabetes . this compound was well-tolerated and showed dose-proportional pharmacokinetics with a half-life of six to seven hours in solution and approximately 13 hours in suspension in healthy volunteers .
Effects on Incretin and Glucose
The Phase 1 program provided evidence for incretin stimulation (GLP-1, GIP, and PYY) and reductions in post-meal glucose increases with this compound treatment in both overweight and obese non-diabetic volunteers and in subjects with type 2 diabetes . Reductions in post-meal glucose increases were greater with this compound in combination with sitagliptin, a DPP-4 inhibitor, compared to sitagliptin alone .
Potential as an Antidiabetic Agent
In humans, single-dose oral administration of JNJ-38431055 (APD-597) increased postmeal plasma glucagon-like peptide 1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) concentrations but did not significantly decrease glucose excursion or increase insulin secretion . However, in a graded glucose infusion study, JNJ-38431055 was shown to induce a higher insulin secretion rate (ISR) relative to placebo at elevated plasma glucose levels, suggesting its potential as an antidiabetes agent .
作用機序
ADP-597は、Gタンパク質共役受容体119(GPR119)のアゴニストとして作用することにより、その効果を発揮します。この受容体は、グルコース恒常性とインスリン分泌の調節に関与しています。 ADP-597による活性化により、GPR119はインクレチンホルモンの放出を刺激し、それによりインスリン分泌が強化され、血糖コントロールが改善されます .
類似の化合物との比較
類似の化合物
チクロピジン: P2Y12受容体を阻害する抗血小板剤。
クロピドグレル: チクロピジンと同様の作用機序を持つ別の抗血小板剤。
プラズグレレル: P2Y12受容体を阻害する第3世代チエノピリジン.
ADP-597の独自性
ADP-597は、上記の抗血小板剤とは異なる、GPR119受容体の特異的なアゴニストとしての作用が特徴です。2型糖尿病の治療における主な用途は、異なる受容体や経路を標的とする他の化合物とは異なります。
類似化合物との比較
Similar Compounds
Ticlopidine: An antiplatelet agent that inhibits the P2Y12 receptor.
Clopidogrel: Another antiplatelet agent with a similar mechanism of action to ticlopidine.
Prasugrel: A third-generation thienopyridine that also inhibits the P2Y12 receptor.
Uniqueness of ADP-597
ADP-597 is unique in its specific action as an agonist of the GPR119 receptor, which is distinct from the antiplatelet agents mentioned above. Its primary application in the treatment of Type 2 diabetes mellitus sets it apart from other compounds that target different receptors and pathways.
生物活性
APD597 is a synthetic small molecule that acts as an agonist for the G protein-coupled receptor (GPCR) GPR119, which is implicated in glucose homeostasis and is a promising target for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its favorable pharmacological profile, including good solubility and a unique mechanism of action that promotes insulin secretion and incretin release.
This compound activates GPR119, leading to the stimulation of insulin secretion from pancreatic beta cells and enhancing the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play critical roles in glucose metabolism by promoting insulin secretion in response to meals. The activation mechanism involves several key interactions at the molecular level:
- Binding Site : this compound interacts with the extracellular cavity of GPR119, forming hydrogen bonds with specific amino acids such as E261 and R262. These interactions are crucial for receptor activation and downstream signaling .
- Conformational Changes : The binding of this compound induces significant conformational changes in GPR119, transitioning it from an inactive to an active state. This transition is essential for coupling with downstream G proteins (Gαs), leading to increased cyclic AMP (cAMP) levels, which mediate various physiological responses .
Pharmacological Profile
The pharmacological characteristics of this compound have been extensively studied, revealing its potential advantages over other compounds:
- Solubility : Compared to its analogue APD668, this compound exhibits superior solubility, which enhances its bioavailability and therapeutic efficacy .
- Efficacy : In functional assays, this compound has demonstrated a potent ability to activate GPR119, with an effective concentration (EC50) significantly lower than many endogenous agonists. For example, studies have shown that this compound activates GPR119 at concentrations as low as 3.28 nM .
Comparative Efficacy
A comparative analysis with other compounds reveals the relative potency of this compound:
Compound | EC50 (nM) | Max Activity (%) |
---|---|---|
This compound | 3.28 | 100 |
HBK001 | 30 | 73.6 |
Linagliptin | N/A | No significant increase |
This table illustrates that this compound not only activates GPR119 more effectively than HBK001 but also surpasses the activity of traditional DPP-4 inhibitors like linagliptin in promoting insulin secretion under specific conditions .
Study on Insulin Secretion
A pivotal study investigated the effects of this compound on insulin secretion in isolated pancreatic islets from ICR mice. The findings indicated that:
- At a glucose concentration of 16.7 mM, this compound significantly enhanced insulin secretion compared to controls.
- The compound's efficacy was comparable to that of other known GPR119 agonists, reinforcing its potential therapeutic role in managing T2DM .
Structural Analysis
Recent structural studies utilizing cryo-electron microscopy have elucidated the binding interactions between this compound and GPR119:
- Binding Characteristics : The hexamethylsulfonyl group of this compound engages in critical interactions within the receptor's ligand-binding pocket, underscoring its importance for receptor activation.
- Mutagenesis Studies : Mutations in key residues such as E261 and R262 resulted in diminished receptor activity, confirming their roles in mediating the effects of this compound .
特性
IUPAC Name |
propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCHTSXOPUOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237885 | |
Record name | ADP-597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897732-93-3 | |
Record name | ADP-597 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADP-597 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ADP-597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADP-597 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。